molecular formula C16H23N3O3 B14792965 (R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate

(R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate

Cat. No.: B14792965
M. Wt: 305.37 g/mol
InChI Key: AVEKLUSFGQYLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is a chiral compound that features a piperidine ring, an amide linkage, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate can be achieved through multi-step organic synthesis. One common method involves the protection of the amine group, followed by the formation of the piperidine ring and subsequent coupling with the benzyl group. The use of protecting groups such as carboxybenzyl (Cbz) is crucial to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic methods, utilizing enzyme cascades to achieve high enantiopurity and yield. Enzymes such as galactose oxidase and imine reductase can be employed to streamline the synthesis and avoid racemization of intermediates .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.

Medicine

In medicinal chemistry, ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific biological targets.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting or modulating their activity. The amide linkage and piperidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is unique due to its specific chiral centers and the combination of functional groups, which provide distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl 3-(2-aminopropanoylamino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)18-14-8-5-9-19(10-14)16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,20)

InChI Key

AVEKLUSFGQYLRX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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